molecular formula C18H18N4O4 B11579194 4-{4-[(2-methoxyethyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one

4-{4-[(2-methoxyethyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one

Cat. No.: B11579194
M. Wt: 354.4 g/mol
InChI Key: IMOQBLIKAYXTAO-UHFFFAOYSA-N
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Description

4-{4-[(2-methoxyethyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one is a complex organic compound with a unique structure that includes a phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-methoxyethyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one typically involves multiple steps One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro groupThe final step involves the formation of the phthalazinone ring through cyclization reactions under specific conditions, such as the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-methoxyethyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong acids or bases for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-{4-[(2-methoxyethyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(2-methoxyethyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyethylamino group can also participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

4-[4-(2-methoxyethylamino)-3-nitrophenyl]-2-methylphthalazin-1-one

InChI

InChI=1S/C18H18N4O4/c1-21-18(23)14-6-4-3-5-13(14)17(20-21)12-7-8-15(19-9-10-26-2)16(11-12)22(24)25/h3-8,11,19H,9-10H2,1-2H3

InChI Key

IMOQBLIKAYXTAO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)NCCOC)[N+](=O)[O-]

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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